molecular formula C10H13NS B597281 3-(2-Pyrrolidinyl)benzenethiol CAS No. 1273607-41-2

3-(2-Pyrrolidinyl)benzenethiol

Cat. No.: B597281
CAS No.: 1273607-41-2
M. Wt: 179.281
InChI Key: ZMLUTSZKAPOYJO-UHFFFAOYSA-N
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Description

3-(2-Pyrrolidinyl)benzenethiol is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzene ring, which is further substituted with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyrrolidinyl)benzenethiol typically involves the formation of the pyrrolidine ring followed by its attachment to the benzene ring and subsequent introduction of the thiol group. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, which is then subjected to electrophilic aromatic substitution to attach the benzene ring. The thiol group is introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyrrolidinyl)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Pyrrolidinyl)benzenethiol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Pyrrolidinyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can act as a hydrogen bond donor or acceptor, facilitating binding to target proteins. The thiol group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Pyrrolidinyl)benzenethiol is unique due to the combination of the pyrrolidine ring and the thiol group attached to the benzene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-pyrrolidin-2-ylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c12-9-4-1-3-8(7-9)10-5-2-6-11-10/h1,3-4,7,10-12H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLUTSZKAPOYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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